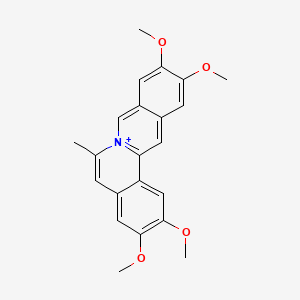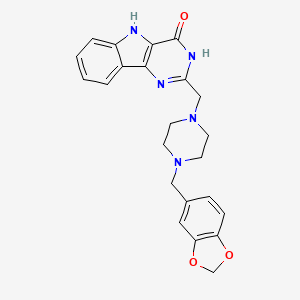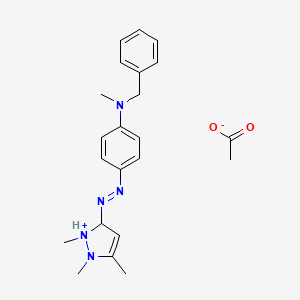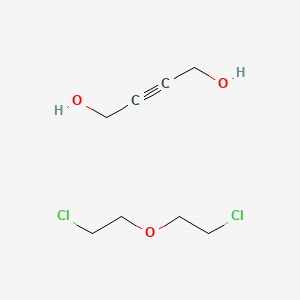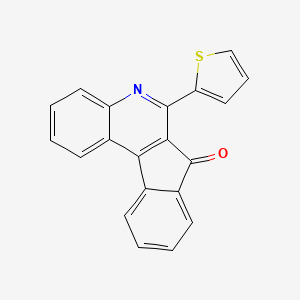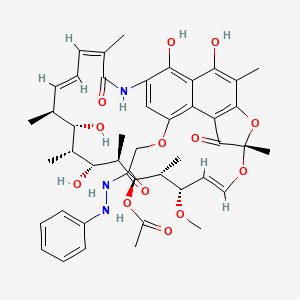
Rifamycin B, 2-phenylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin B, 2-phenylhydrazide is a derivative of rifamycin B, which belongs to the ansamycin family of antibiotics Rifamycins are known for their potent antibacterial properties, particularly against Gram-positive bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin B, 2-phenylhydrazide typically involves the reaction of rifamycin B with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Starting Material: Rifamycin B is used as the starting material.
Reagent: Phenylhydrazine is added to the reaction mixture.
Reaction Conditions: The reaction is conducted under specific temperature and pH conditions to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow synthesis methods have been explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Rifamycin B, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Rifamycin B, 2-phenylhydrazide has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a starting material for the synthesis of other rifamycin derivatives.
Biology: It has been studied for its antibacterial properties and potential use in treating bacterial infections.
Medicine: this compound is explored for its potential use in developing new antibiotics.
Industry: The compound is used in industrial processes for the production of other rifamycin derivatives .
Mecanismo De Acción
Rifamycin B, 2-phenylhydrazide exerts its effects by inhibiting the bacterial RNA polymerase enzyme. This inhibition prevents the synthesis of RNA, thereby blocking bacterial growth and replication. The molecular targets include the DNA-dependent RNA polymerase of prokaryotes .
Comparación Con Compuestos Similares
Rifamycin B, 2-phenylhydrazide is unique compared to other rifamycin derivatives due to its specific chemical structure and properties. Similar compounds include:
Rifamycin S: A naphthoquinone derivative formed by oxidation and hydrolysis of rifamycin B.
Rifamycin SV: A naphthohydroquinone derivative formed by reduction of rifamycin S.
Rifampicin: A derivative of rifamycin SV with a (4-methyl piperazinyl)-iminomethyl group in position 3
These compounds share similar antibacterial properties but differ in their chemical structures and specific applications.
Propiedades
Número CAS |
55372-17-3 |
|---|---|
Fórmula molecular |
C45H55N3O13 |
Peso molecular |
845.9 g/mol |
Nombre IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-27-[2-oxo-2-(2-phenylhydrazinyl)ethoxy]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H55N3O13/c1-22-14-13-15-23(2)44(56)46-30-20-32(58-21-33(50)48-47-29-16-11-10-12-17-29)34-35(40(30)54)39(53)27(6)42-36(34)43(55)45(8,61-42)59-19-18-31(57-9)24(3)41(60-28(7)49)26(5)38(52)25(4)37(22)51/h10-20,22,24-26,31,37-38,41,47,51-54H,21H2,1-9H3,(H,46,56)(H,48,50)/b14-13+,19-18+,23-15-/t22-,24+,25+,26+,31-,37-,38+,41+,45-/m0/s1 |
Clave InChI |
FDVQGKGTWPTIJY-KLGFAQKBSA-N |
SMILES isomérico |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=CC=C5)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


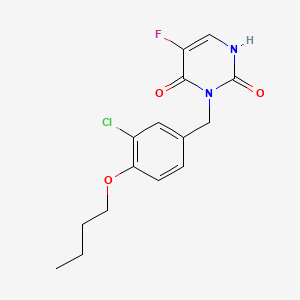
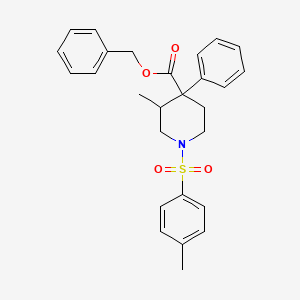
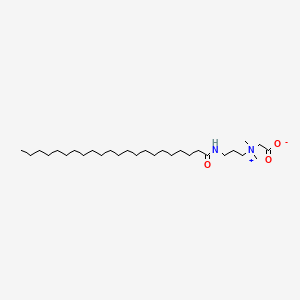

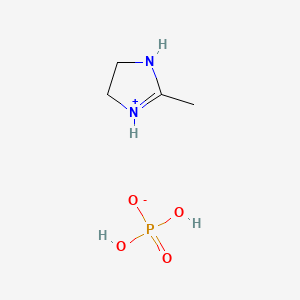
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
